molecular formula C18H16N6OS B2962918 2-ethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034311-72-1

2-ethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No. B2962918
CAS RN: 2034311-72-1
M. Wt: 364.43
InChI Key: IGAQROPEINJIIQ-UHFFFAOYSA-N
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Description

The compound “2-ethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a 1,2,3-triazole ring, and a benzo[d]thiazole ring . These types of compounds are often synthesized for their potential biological activities .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group (-CONH2) can undergo hydrolysis, and the pyridine ring can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and the functional groups it contains .

Scientific Research Applications

Synthesis of Novel Compounds

A study detailed a convenient synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showcasing the diversity and potential of benzo[d]thiazole compounds in creating novel chemical entities (H. M. Mohamed, 2021). This work emphasizes the role of these compounds in synthesizing new pyrido[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-5-carboxylate derivatives, indicating their versatility in medicinal chemistry.

Biological Evaluation and Antimicrobial Activity

Another significant study highlighted the synthesis and biological evaluation of benzothiazole-containing 4H-pyrimido[2,1-b]benzothiazoles derivatives. This research demonstrated the solvent-free, microwave-assisted synthesis of these derivatives and their subsequent screening for antibacterial, antioxidant, and antitubercular activities (Manoj N. Bhoi et al., 2016). The findings suggest that the synthesized compounds exhibit significant biological activities, underlining the potential of benzothiazole derivatives in developing new therapeutic agents.

Antimicrobial and Insecticidal Assessment

Research on the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against Spodoptera littoralis provided insights into the use of these compounds in agricultural applications. This study introduced new derivatives with potential insecticidal properties, broadening the scope of benzothiazole-related compounds beyond pharmaceuticals to include agrochemical applications (A. Fadda et al., 2017).

Design and Synthesis of GyrB Inhibitors

A notable contribution to the field of antibacterial research is the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. This study showcased the development of compounds with promising activity against Mycobacterium tuberculosis, highlighting the potential of benzothiazole derivatives in tackling resistant bacterial strains (V. U. Jeankumar et al., 2013).

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazoles and imidazoles, have been found to interact with a variety of biological targets . These include antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor targets .

Mode of Action

It is known that thiazole derivatives can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . Similarly, imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Thiazole and imidazole derivatives have been found to interact with a variety of biochemical pathways . For instance, thiazole derivatives have been found to inhibit the synthesis of cell membranes, cell walls, and nucleic acids of bacteria .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .

Result of Action

Thiazole and imidazole derivatives have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. This information is typically determined through laboratory testing .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and evaluation of its potential biological activities .

properties

IUPAC Name

2-ethyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6OS/c1-2-17-21-15-6-5-12(8-16(15)26-17)18(25)20-9-13-11-24(23-22-13)14-4-3-7-19-10-14/h3-8,10-11H,2,9H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAQROPEINJIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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